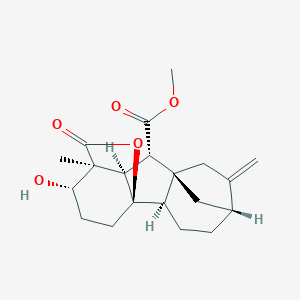

gibberellin A4 methyl ester

Übersicht

Beschreibung

Gibberellin A4 methyl ester is a plant hormone belonging to the gibberellin family. It is a methyl ester derivative of gibberellin A4, which is known for its role in promoting plant growth and development. Gibberellins are diterpenoid acids that play a crucial role in various physiological processes in plants, including stem elongation, seed germination, and flowering.

Wirkmechanismus

Target of Action

Gibberellin A4 methyl ester, also known as methyl GA4, primarily targets the Arylacetamide deacetylase-like 2 in humans . This enzyme plays a crucial role in the metabolism of various substances within the body.

Mode of Action

It is known that gibberellins, including ga4, regulate the transcription of genes for enzymes like α-amylase and rrna in certain plant systems . This suggests that methyl GA4 may interact with its targets to influence gene transcription, leading to changes in enzyme production and activity.

Biochemical Pathways

Gibberellins are involved in various biochemical pathways that regulate growth and development in plants . They function as hormones, affecting growth and differentiation in organs where their concentration is tightly regulated . The metabolic pathways of gibberellins, including GA4, have been studied extensively, providing detailed information on the pathways, biosynthetic enzymes, and their genes .

Result of Action

Gibberellins, including ga4, are known to have significant effects on plant growth and development . They can regulate gene transcription, leading to changes in enzyme production and activity, which can ultimately influence plant growth .

Action Environment

The action, efficacy, and stability of methyl GA4 can be influenced by various environmental factors. For instance, the effects of gibberellins on plant growth and development can vary depending on factors such as light, temperature, and nutrient availability . .

Biochemische Analyse

Biochemical Properties

The enzymes gibberellin (GA) 20-oxidase and 3-oxidase are major sites of regulation in GA biosynthesis . Gibberellin A4 Methyl Ester, as a part of the gibberellin family, likely interacts with these enzymes. These enzymes are multifunctional and catalyse the oxidation of carbon-20 in GA 12 or GA 53 from a methyl through the alcohol to the aldehyde and then cleave this carbon to form the γ-lactone function of C 19 -GAs .

Molecular Mechanism

It is known that gibberellins, including this compound, are involved in the regulation of gene expression .

Temporal Effects in Laboratory Settings

Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes and their genes .

Metabolic Pathways

This compound, as a member of the gibberellin family, is involved in the gibberellin metabolic pathway. This pathway involves several enzymes, including the GA 20-oxidases and 3-oxidase .

Transport and Distribution

There have been recent advances in understanding gibberellin transport and distribution and their relevance to plant development .

Subcellular Localization

Gibberellins are known to be involved in various cellular processes, suggesting that they may be localized to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gibberellin A4 methyl ester can be synthesized through the chemical conversion of gibberellin A13. This process involves oxidative decarboxylation of the C-10 carboxyl group using lead tetraacetate, followed by the formation of a C-4 to C-10 lactone . The resulting product is then treated with diazomethane to form the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound typically involves fermentation using the fungus Gibberella fujikuroi. This method leverages the natural ability of the fungus to produce gibberellins as secondary metabolites. The fermentation process is optimized using various parameters, including the type and concentration of vegetable oils and precursors, to enhance the yield of gibberellin A4 .

Analyse Chemischer Reaktionen

Types of Reactions

Gibberellin A4 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as lead tetraacetate are used to convert gibberellin A13 to gibberellin A4.

Reduction: Sodium borohydride is often used to reduce specific functional groups in the compound.

Substitution: Diazomethane is used to introduce the methyl ester group into the molecule.

Major Products Formed

The major product formed from these reactions is this compound itself, which is a bioactive form of gibberellin with enhanced stability and solubility compared to its parent compound .

Wissenschaftliche Forschungsanwendungen

Gibberellin A4 methyl ester has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gibberellin A1: Another member of the gibberellin family, known for its role in promoting stem elongation and seed germination.

Gibberellin A3 (Gibberellic Acid): Widely used in agriculture for its potent growth-promoting effects.

Gibberellin A7: Similar to gibberellin A4 but with different functional groups that affect its biological activity.

Uniqueness

Gibberellin A4 methyl ester is unique due to its enhanced stability and solubility compared to other gibberellins. Its methyl ester group allows for easier application and absorption in agricultural settings, making it a preferred choice for promoting plant growth and development .

Biologische Aktivität

Gibberellin A4 methyl ester (MeGA4) is a derivative of gibberellin A4, a plant hormone known for its role in promoting growth and development in plants. This article explores the biological activity of MeGA4, focusing on its effects on plant physiology, biosynthesis pathways, and potential applications in agriculture. The synthesis, structural characteristics, and bioactivity of MeGA4 are also discussed based on diverse research findings.

Chemical Structure

The molecular structure of this compound has been characterized through X-ray crystallography, revealing significant features such as a flattened ring A and specific crowding around carbon atoms C(7), C(15), and C(18) . These structural properties influence its biological activity.

Synthesis Methods

MeGA4 can be synthesized from gibberellin A4 through various chemical methods. Notably, enzymatic total synthesis has been explored, emphasizing the conversion of precursors into biologically active gibberellins .

Gibberellins, including MeGA4, function by promoting cell elongation and division. They achieve this by degrading DELLA proteins, which are growth repressors in plants . The action of gibberellins is mediated through specific receptors that trigger downstream signaling pathways leading to enhanced growth.

Effects on Plant Growth

Research indicates that MeGA4 significantly influences plant growth parameters:

- Shoot Elongation : MeGA4 has been shown to promote shoot elongation in various plant species. For instance, studies demonstrated that treatment with MeGA4 resulted in increased internode lengths in cassava plants, comparable to those treated with other gibberellins .

- Seed Germination : Gibberellins are crucial for breaking dormancy in seeds. MeGA4 enhances germination rates by stimulating enzymatic activities that mobilize stored nutrients .

Comparative Bioactivity

A comparative analysis of the biological activity of MeGA4 with other gibberellins shows that while it is effective, its potency may vary depending on the species and developmental stage of the plant. For example, in cucumber hypocotyl assays, MeGA4 exhibited activity approximately one-thirtieth that of GA4 .

Application in Agriculture

- Cassava Growth Enhancement : A study highlighted that cassava plants treated with MeGA4 exhibited significant increases in height and biomass compared to untreated controls. This suggests potential applications for enhancing crop yields .

- Dwarf Plant Rescue : In experiments with dwarf rice varieties, application of MeGA4 resulted in growth increases up to three times compared to controls, demonstrating its effectiveness in promoting growth where natural gibberellin levels are insufficient .

Biosynthetic Pathways

The biosynthetic pathway for gibberellins involves multiple steps catalyzed by specific enzymes. In plants like Gibberella fujikuroi, GA4 is an intermediate product that does not accumulate significantly but plays a critical role in the overall gibberellin biosynthesis pathway .

Data Summary

| Parameter | Gibberellin A4 | This compound (MeGA4) |

|---|---|---|

| Molecular Weight | 346 g/mol | 360 g/mol |

| Biological Activity | High | Moderate (species-dependent) |

| Key Effects | Promotes elongation | Similar effects with lower potency |

| Application | Crop yield enhancement | Effective for dwarf varieties |

Eigenschaften

IUPAC Name |

methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-8-19-9-11(10)4-5-12(19)20-7-6-13(21)18(2,17(23)25-20)15(20)14(19)16(22)24-3/h11-15,21H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDTWBSMNXMGIJ-ZTVWUKKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of gibberellin A4 methyl ester (methyl GA4)?

A1: While a complete spectroscopic data set is not provided in the excerpts, researchers have used nuclear magnetic resonance (NMR) to assign the hydrogen atoms in the A ring of this compound and its derivatives. [, ] This information is critical for understanding the compound's three-dimensional structure and how it might interact with other molecules. X-ray crystallography studies have also been conducted on this compound, revealing a flattened A ring and providing insights into the spatial arrangement of atoms within the molecule. []

Q2: How does the stereochemistry of this compound influence its biological activity?

A2: The stereochemistry of deuterium labeling in this compound plays a crucial role in understanding its biological activity. Researchers used [1β,2β-2H2]this compound, synthesized through catalytic deuteriogenation of gibberellin A7 16,17-epoxide methyl ester, to investigate the stereochemistry of deuterium atoms. [] This information is important because even subtle changes in the spatial arrangement of atoms within a molecule can significantly impact how it interacts with its biological targets and influence its effects.

Q3: Can this compound be chemically modified to alter its biological activity?

A3: Yes, chemical modifications can significantly alter the biological activity of this compound. For example, researchers successfully synthesized 13-alkylated gibberellins, including 13-methyl GA4, from gibberellin A3. [] This involved a key step of substituting a bridgehead sulfonate ester with an alkyl group using organometallic reagents. [] This demonstrates the potential for chemical modifications to create gibberellin analogs with potentially different biological activities.

Q4: How does this compound compare to other gibberellins in terms of its biological activity?

A4: Research indicates that gibberellin analogs, particularly those with modifications at the C-3 position, can exhibit varying effects on plant growth and their interaction with gibberellin 3β-hydroxylases. For instance, 3-methyl GA5 and 2,3-didehydro-3-methyl GA9 showed inhibitory effects on the conversion of GA9 to GA4 by GA 3β-hydroxylases in both Phaseolus vulgaris and Cucurbita maxima. [] In contrast, their C/D-ring-rearranged isomers exhibited different inhibitory patterns depending on the plant species. [] These findings highlight the diverse biological activities of gibberellins and their analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.